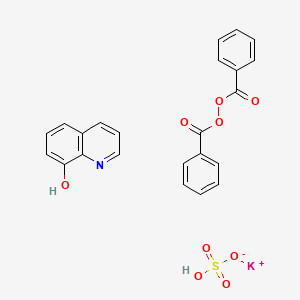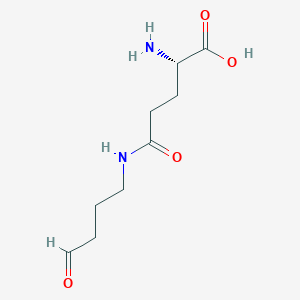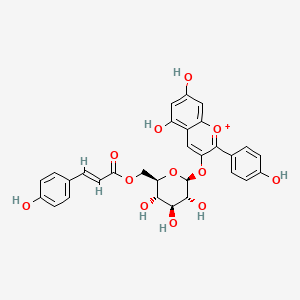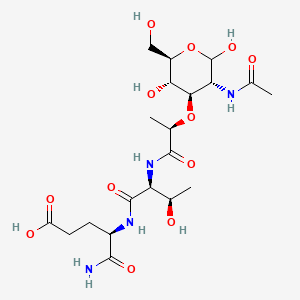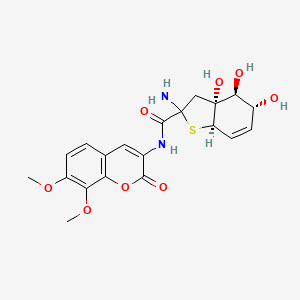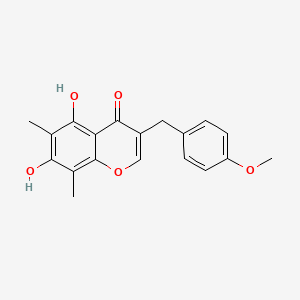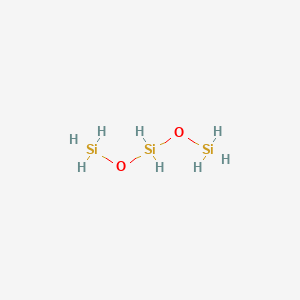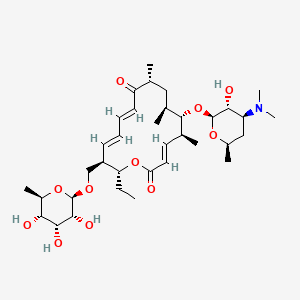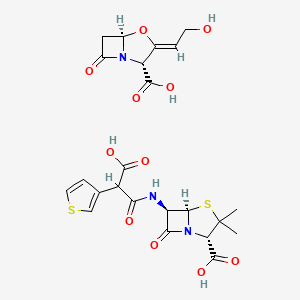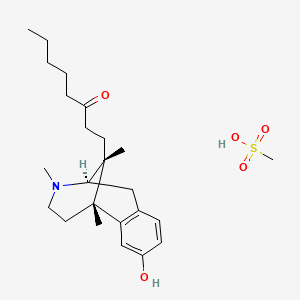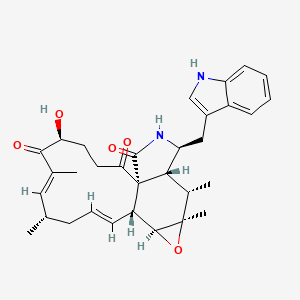
Chaetoglobosin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chaetoglobosin F is a cytochalasan alkaloid found in Chaetomium globosum and Chaetomium subaffine. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle, an epoxide and a secondary alpha-hydroxy ketone.
Applications De Recherche Scientifique
Immunomodulatory Properties
Chaetoglobosin F (Cha F) has been found to possess immunomodulatory properties, particularly impacting bone marrow-derived dendritic cells (DCs). It inhibits the maturation and function of these cells, suppressing their ability to stimulate T-cell proliferation and reducing their cytokine production. This effect is mediated through the Toll-like receptor 9 (TLR9) signaling pathway, indicating potential applications in controlling autoimmune and inflammatory diseases (Hua et al., 2013).
Antitumor and Antimicrobial Activities
Chaetoglobosin F exhibits significant antitumor and antimicrobial activities. In studies, it has shown cytotoxic effects against cancer cell lines, including murine colon and leukemia lines. The compound's structure and characteristics suggest it may have potential in cancer treatment (Christian et al., 2005).
Mass Spectrometry Analysis
Advanced mass spectrometry techniques have been used to analyze various chaetoglobosins, including Chaetoglobosin F. These studies are crucial for identifying and understanding the complex structures and biological activities of this class of compounds, paving the way for their potential therapeutic applications (Xu et al., 2012).
Cytotoxicity and Anticancer Potential
Several cytochalasan derivatives, including Chaetoglobosin F, have been isolated from various fungi and have shown cytotoxic activity against tumor cell lines. This suggests a potential role in anticancer therapy (Cui et al., 2010).
Anti-inflammatory Effects
Chaetoglobosin F can significantly reduce the expression of inflammatory cytokines in cell models. This indicates potential applications in treating inflammatory diseases and conditions where cytokine production is a critical factor (Zhao Jun-li, 2011).
Modulation of Biosynthesis Pathways
Genetic studies have explored the regulation of chaetoglobosin biosynthesis, leading to insights into how these compounds are produced and how their production can be enhanced. This research is vital for potential industrial and therapeutic applications of chaetoglobosins (Xiang et al., 2021).
Broad Biological Activities
Chaetoglobosins, including Chaetoglobosin F, have been recognized for a wide range of biological activities, such as antifungal, antibacterial, and antiviral properties. This diversity underscores their potential in various therapeutic contexts (Chen et al., 2020).
Propriétés
Nom du produit |
Chaetoglobosin F |
|---|---|
Formule moléculaire |
C32H38N2O5 |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
(1R,5S,7E,9S,11E,13R,14S,16R,17S,18R,19S)-5-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione |
InChI |
InChI=1S/C32H38N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24-25,27,29,33,35H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,25-,27-,29-,31+,32+/m0/s1 |
Clé InChI |
KTFGDHPTDQFFRL-USMZZGTESA-N |
SMILES isomérique |
C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |
SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
SMILES canonique |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
Synonymes |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




